molecular formula C15H11N3O B213148 1-(2-Pyridylazo)-2-naphthol CAS No. 85-85-8

1-(2-Pyridylazo)-2-naphthol

Cat. No. B213148
CAS RN: 85-85-8
M. Wt: 249.27 g/mol
InChI Key: LLYOXZQVOKALCD-UHFFFAOYSA-N
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Description

1-(2-Pyridylazo)-2-naphthol (PAN) is a compound that has been used as a reagent in various chemical reactions due to its ability to form chelate complexes with many metal ions . It is often used in spectrophotometric techniques for the detection of metals such as copper (II) .


Synthesis Analysis

PAN can be synthesized through various methods. One such method involves the oxidation of multiwalled carbon nanotubes (MWCNTs) with concentrated HNO3, followed by modification with PAN . The resulting product can be used as a solid phase for the preconcentration of certain metal ions .


Molecular Structure Analysis

The molecular structure of PAN involves a pyridylazo group attached to a naphthol group . This structure allows PAN to form chelate complexes with various metal ions, which is useful in many analytical applications .


Chemical Reactions Analysis

PAN is known to react with certain metal ions to form chelate complexes . For instance, it can react with copper (II) under spectrophotometric conditions to produce a pink chelate with maximum absorption at 550 nm .


Physical And Chemical Properties Analysis

PAN is a compound that is readily soluble in water, alcohol, and ether . It has a molecular weight of 249.27 g/mol . Its melting point ranges from 124-128 °C .

Scientific Research Applications

Chromatography and Metal Detection

1-(2-Pyridylazo)-2-naphthol is utilized in the field of chromatography, particularly for the extraction and concentration of various metals like palladium, copper, cobalt, and nickel from aqueous solutions, facilitating their subsequent separation via high-pressure liquid chromatography. This method is notably effective for determining microamounts of palladium in solutions with a high presence of other metals like copper and cobalt (Nikitin et al., 1987).

Uranium Trace Determination

The compound reacts with several polyvalent metals to form colored complexes, but its selective reaction with uranium in the presence of strong complexing agents is notable. It forms a deep red precipitate with uranium in ammoniacal solutions, allowing for sensitive detection and determination of trace amounts of uranium even amidst various other metals (Cheng, 1958).

Spectrophotometric Determination

1-(2-Pyridylazo)-2-naphthol is proposed for the spectrophotometric determination of various metals, including manganese, iron, cadmium, mercury, gallium, and yttrium. Its high specificity for iron has allowed for its application in determining iron in different materials like clay and anorthosite. It also facilitates the separation of certain metals from others, such as yttrium from lanthanum and manganese from nickel (Shibata, 1961).

Rare Earth Metals Detection

The compound reacts sensitively with rare earth metals to form a deep red precipitate in alkaline solutions, allowing for the spectrophotometric determination of these metals. Its ability to extract ether, except in the case of lanthanum, cerium, and scandium, is significant for trace determination of rare earth metals in the presence of other foreign metals (Shibata, 1963).

Detection of Aluminium(III) Ions

A newly synthesized compound of 1-(2-pyridylazo)-2-naphthol demonstrates a high affinity for aluminium, explored through various methods like colorimetry and fluorescence spectroscopy. This application highlights its potential as a sensitive, selective chemosensor for aluminium detection (Gupta et al., 2015).

Safety And Hazards

PAN is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Future research on PAN could focus on its potential applications in various fields. For instance, it has been suggested as a possible solid sorbent for the preconcentration of trace amounts of certain metal ions . Additionally, PAN could be used in the development of colorimetric sensors for the detection of gases like hydrogen sulfide .

properties

IUPAC Name

1-(pyridin-2-yldiazenyl)naphthalen-2-ol
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InChI

InChI=1S/C15H11N3O/c19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLYOXZQVOKALCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11N3O
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DSSTOX Substance ID

DTXSID5058933
Record name 2-Naphthalenol, 1-(2-pyridinylazo)-
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Molecular Weight

249.27 g/mol
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Physical Description

Red crystalline solid; [Aldrich MSDS]
Record name 1-(2-Pyridylazo)-2-naphthol
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Product Name

1-(2-Pyridylazo)-2-naphthol

CAS RN

85-85-8
Record name 1-(2′-Pyridylazo)-2-naphthol
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Record name 2-Naphthalenol, 1-[2-(2-pyridinyl)diazenyl]-
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Record name 1-(2-pyridylazo)-2-naphthol
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Record name 1-(2-PYRIDYLAZO)-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,690
Citations
KL Cheng, RH Bray - Analytical Chemistry, 1955 - ACS Publications
The dye, l-(2-pyridylazo)-2-naphthol, forms various colored metal chelates. Their stability is greatly affected by the acidity. The alkali and alkaline earth metals do not form colored …
Number of citations: 336 pubs.acs.org
J Leng, Q Liao, Y Gao, H Li - Materials Sciences and Applications, 2011 - scirp.org
The self-assembly of organic 1-(2-pyridylazo)-2-naphthol (PAN) into hierarchical architectures, such as microfibers, microrods, and sheaflike structures, in solution was successfully …
Number of citations: 3 www.scirp.org
ZA Alothman, E Yilmaz, M Habila, M Soylak - … and Environmental Safety, 2015 - Elsevier
(2-Pyridylazo)-2-naphthol impregnated activated carbon cloth (PAN-imp-ACC) was prepared as a solid phase sorbent and, for the first time, was used for the simultaneous separation …
Number of citations: 77 www.sciencedirect.com
L Tang, X Li, L Li, G Mu, G Liu - Materials chemistry and physics, 2006 - Elsevier
The effects of 1-(2-pyridylazo)-2-naphthol (PAN) and the complex of various concentrations of PAN and 0.1M NaCl on the corrosion of cold rolled steel in 0.5M sulfuric acid have been …
Number of citations: 146 www.sciencedirect.com
P Bermejo-Barrera, MA Nancy, DL Cristina, BB Adela - Microchimica Acta, 2003 - Springer
A procedure for separation and preconcentration of trace amounts of copper(II), cadmium(II) and lead(II) in river water samples is proposed. The procedure is based on the adsorption of …
Number of citations: 92 link.springer.com
I Kuźniarska-Biernacka, K Biernacki, AL Magalhães… - Journal of …, 2011 - Elsevier
The goal of this study is the preparation of new heterogeneous catalysts to be used in the oxidation of organic molecules under mild conditions. The metals in zeolite (M–Y) were …
Number of citations: 71 www.sciencedirect.com
A Corsini, IML Yih, Q Fernando, H Freiser - Analytical Chemistry, 1962 - ACS Publications
RESULTS The isotherms for polyethylene and Teflon (Figures 1 and 2) show that the current, i, in microamperesbears a linear relationship to the concentration of dissolved oxygen. …
Number of citations: 130 pubs.acs.org
A Mohadesi, Z Motallebi, A Salmanipour - Analyst, 2010 - pubs.rsc.org
The present work is focused on the modification of multiwalled carbon nanotubes with a ligand, 1-(2-pyridylazo)-2-naphthol (PAN), and its potential application for the development of a …
Number of citations: 45 pubs.rsc.org
H Watanabe, H Tanaka - Talanta, 1978 - Elsevier
A new method for extracting zinc(II) with 1-(2-pyridylazo)-2-naphthol (PAN) has been developed, based on the fact that a micellar solution of a non-ionic surfactant separates into two …
Number of citations: 546 www.sciencedirect.com
A Islam, MA Laskar, A Ahmad - Journal of Chemical & Engineering …, 2010 - ACS Publications
Amberlite XAD-4 resin (AXAD-4) has been functionalized by coupling it through an NN group with 1-(2-pyridylazo)-2-naphthol (PAN). The resulting chelating resin, PAN-AXAD-4, …
Number of citations: 39 pubs.acs.org

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